molecular formula C17H13F3N2O3S B12255519 N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-6-(trifluoromethyl)pyridine-3-carboxamide

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B12255519
M. Wt: 382.4 g/mol
InChI Key: OTIHYJFTVKJQBO-UHFFFAOYSA-N
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Description

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and pyridine rings

Properties

Molecular Formula

C17H13F3N2O3S

Molecular Weight

382.4 g/mol

IUPAC Name

N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-6-(trifluoromethyl)pyridine-3-carboxamide

InChI

InChI=1S/C17H13F3N2O3S/c18-17(19,20)15-6-3-10(8-21-15)16(24)22-9-11(23)13-4-5-14(26-13)12-2-1-7-25-12/h1-8,11,23H,9H2,(H,22,24)

InChI Key

OTIHYJFTVKJQBO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CC=C(S2)C(CNC(=O)C3=CN=C(C=C3)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where the furan and thiophene rings are first synthesized and then coupled with the pyridine ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Scientific Research Applications

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-6-(trifluoromethyl)pyridine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules that contain furan, thiophene, or pyridine rings. Examples include:

Uniqueness

What sets N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-6-(trifluoromethyl)pyridine-3-carboxamide apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

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